(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2.C2H2O4/c1-13-11-15(14(2)25-13)19(24)23-9-7-22(8-10-23)12-18-20-16-5-3-4-6-17(16)21-18;3-1(4)2(5)6/h3-6,11H,7-10,12H2,1-2H3,(H,20,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNDXQVOZZILPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various proteins and enzymes.
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could potentially lead to changes in cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple pathways.
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate is a complex organic molecule that incorporates a benzimidazole moiety, a piperazine ring, and a dimethylfuran group. This structural combination suggests potential therapeutic applications due to the diverse biological activities associated with these functional groups.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.45 g/mol. The synthesis typically involves multi-step reactions including the formation of the benzimidazole core and subsequent modifications to introduce the piperazine and furan components.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:
- Benzimidazole Moiety : Known for its ability to bind to DNA and proteins, disrupting their functions. This interaction can lead to inhibition of cellular processes such as replication and transcription.
- Piperazine Ring : Enhances membrane permeability, facilitating the compound's entry into cells, which is critical for its efficacy.
- Dimethylfuran Group : This moiety is associated with improved solubility and bioavailability, making it more effective in biological environments.
Biological Activities
Research indicates that compounds containing benzimidazole and piperazine structures exhibit various biological activities:
Antimicrobial Activity
Studies have shown that similar benzimidazole derivatives possess significant antimicrobial properties. For instance, Jain et al. reported that certain imidazole derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Benzimidazole derivatives have been explored for their anti-inflammatory properties. A related study identified compounds that inhibited nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated macrophages . Such effects suggest potential applications in treating inflammatory diseases.
Antitumor Activity
Research has also indicated that benzimidazole-based compounds can exhibit antitumor activity. The mechanism often involves apoptosis induction in cancer cells through interactions with specific signaling pathways .
Case Studies
Several studies have highlighted the biological activities of compounds structurally similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, this compound is compared to three structurally related benzimidazole derivatives (Table 1).
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Observations :
Structural Differences: The target compound incorporates a piperazine-furan system, whereas analogs like the 5-oxo-imidazole derivatives feature pyrazolone or arylidene substituents . These differences impact binding affinity; for example, the piperazine group may enhance interaction with amine-rich enzyme active sites.
aureus . However, direct efficacy data for the oxalate salt remain unreported. In contrast, pyrazolone-containing analogs exhibit broader antifungal activity, suggesting that the dimethylfuran group in the target compound may narrow its spectrum .
Physicochemical Properties :
Research Findings and Limitations
- Synthetic Methods : The target compound’s synthesis likely follows routes similar to those for 5-oxo-imidazole derivatives, involving condensation reactions and salt formation, as evidenced by IR and NMR validation protocols .
- Data Gaps: No direct in vivo or clinical data are available for the oxalate salt, contrasting with well-characterized pyrazolone analogs. Thermal stability and metabolic profiles also require further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
